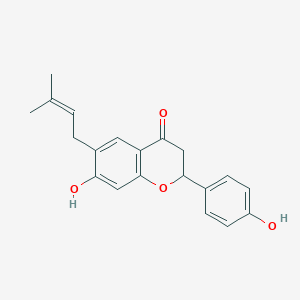

7-Hydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-12(2)3-4-14-9-16-18(23)11-19(24-20(16)10-17(14)22)13-5-7-15(21)8-6-13/h3,5-10,19,21-22H,4,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUREGNZECGNQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415783 | |

| Record name | Bavachin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19879-32-4 | |

| Record name | Bavachin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preclinical Pharmacological Investigations of Bavachin

Antineoplastic and Anticancer Mechanisms of Bavachin

Bavachin, a flavonoid compound isolated from the fruits of Psoralea corylifolia L., has demonstrated notable antineoplastic and anticancer properties in various preclinical studies. nih.gov Research indicates that its mechanisms of action are multifaceted, primarily involving the induction of programmed cell death (apoptosis), and the inhibition of cellular growth and spread. nih.govnih.gov Studies have shown that bavachin can suppress the growth of various tumor cells, including those of laryngopharyngeal, colorectal, and hepatocellular carcinoma. nih.govcjnmcpu.comnih.gov

Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells, and inducing it is a primary strategy for many cancer treatments. cjnmcpu.com Bavachin has been shown to trigger apoptosis in cancer cells through several interconnected signaling pathways, including the mitochondrial pathway and the endoplasmic reticulum stress response. nih.govnih.gov

The mitochondrial pathway of apoptosis is a major mechanism through which bavachin exerts its anticancer effects. This pathway is characterized by its regulation of the Bcl-2 family of proteins. jst.go.jp Studies on laryngopharyngeal cancer cells have shown that bavachin treatment upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a key event that leads to mitochondrial dysfunction. jst.go.jp Furthermore, bavachin has been observed to decrease the expression of mitochondrial dynamics proteins MFN1 and MFN2. nih.gov It also promotes the generation of reactive oxygen species (ROS) and suppresses the mitochondrial membrane potential (MMP), further contributing to mitochondrial-mediated apoptosis. nih.gov

Bavachin has been identified as an inducer of endoplasmic reticulum (ER) stress, which can subsequently lead to apoptosis. nih.govjst.go.jp In human hepatocellular carcinoma (HepG2) cells, bavachin was found to significantly trigger ER stress in a dose-dependent manner. nih.govjst.go.jp This process is linked to mitochondrial regulation, where bavachin-induced ROS accumulation and a decrease in Mitofusin 2 (Mfn2) expression contribute to ER stress through the protein kinase B (Akt) pathway. jst.go.jpsemanticscholar.org The inhibition of ER stress has been shown to attenuate bavachin-triggered cell apoptosis, confirming the critical role of this pathway in its cytotoxic effects. jst.go.jp More recent studies have also implicated the Wnt/β-catenin signaling pathway in activating dynamic-related protein 1 (DRP1)-mediated mitochondrial fission and subsequent ER stress-related apoptosis in liver cells. nih.govresearchgate.net

The activation of the caspase cascade is a central event in the execution phase of apoptosis. inflammasomelab.com Research has confirmed that bavachin-induced apoptosis is caspase-dependent. In studies involving human colorectal cancer cells, treatment with bavachin led to a significant up-regulation in the levels of cleaved Caspase-3 and its substrate, cleaved Poly (ADP-ribose) polymerase (PARP). cjnmcpu.com The cleavage and activation of these proteins are hallmark indicators of apoptosis, signifying that bavachin effectively initiates this terminal cell death program in cancer cells. cjnmcpu.com

Bavachin exerts its pro-apoptotic effects by modulating a range of key regulatory proteins. A consistent finding across multiple cancer cell types is the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.gov This regulation is fundamental to its ability to trigger the mitochondrial apoptosis pathway. nih.gov In addition to the Bcl-2 family, bavachin influences other critical proteins involved in cell death and proliferation.

In colorectal cancer cells, bavachin was found to increase the expression of Gadd45a, a protein involved in DNA damage response and cell cycle control, at both the protein and mRNA levels. cjnmcpu.com Silencing Gadd45a was shown to reverse the apoptotic effects of bavachin, highlighting its importance in this process. cjnmcpu.com Furthermore, bavachin treatment suppresses the expression of cell cycle regulatory proteins such as CDK4/6 and CyclinD1 in laryngopharyngeal cancer cells. nih.gov

Table 1: Effect of Bavachin on Apoptosis-Related Proteins in Cancer Cells

| Cell Line | Protein | Effect of Bavachin Treatment | Reference |

|---|---|---|---|

| Tu212 & FaDu (Laryngopharyngeal) | Bax | Increased Expression | nih.gov |

| Tu212 & FaDu (Laryngopharyngeal) | Bcl-2 | Decreased Expression | nih.gov |

| HT-29 & HCT 116 (Colorectal) | Cleaved Caspase-3 | Increased Expression | cjnmcpu.com |

| HT-29 & HCT 116 (Colorectal) | Cleaved PARP | Increased Expression | cjnmcpu.com |

| HT-29 & HCT 116 (Colorectal) | Gadd45a | Increased Expression | cjnmcpu.com |

| Tu212 & FaDu (Laryngopharyngeal) | CDK4/6 | Suppressed Expression | nih.gov |

Beyond inducing apoptosis, bavachin actively inhibits the proliferation and migration of cancer cells, which are crucial processes for tumor growth and metastasis. nih.gov In studies on laryngopharyngeal cancer, bavachin was shown to significantly suppress both cell proliferation and migration capabilities in vitro. nih.gov Similar effects were observed in hepatocellular carcinoma cells, where bavachin intervention markedly reduced both proliferation and migration. nih.gov The mechanism behind this involves the regulation of key signaling pathways, such as the MAPK and STAT3 pathways. nih.gov By downregulating the phosphorylation of STAT3 and upregulating the mitogen-activated protein kinase (MAPK), bavachin can effectively halt the cell cycle and induce apoptosis, thereby suppressing cancer cell growth. nih.gov

Table 2: Effect of Bavachin on Apoptosis Rates in Laryngopharyngeal Cancer Cells

| Cell Line | Treatment | Cellular Apoptosis Rate (%) | Reference |

|---|---|---|---|

| Tu212 | Control (0.1% DMSO) | 11.43 | nih.gov |

| Tu212 | 20 µM/L Bavachin | 25.50 | nih.gov |

| FaDu | Control (0.1% DMSO) | 9.81 | nih.gov |

Intracellular Signaling Pathway Modulation by Bavachin

The STAT3 signaling pathway is often constitutively active in cancer, promoting cell proliferation and survival. Bavachin has been identified as an inhibitor of this pathway. In laryngopharyngeal cancer cells, bavachin treatment downregulated the phosphorylation level of STAT3. nih.gov Similarly, in multiple myeloma (MM) cell lines, bavachin was found to inhibit the activation of STAT3. nih.gov This inhibition contributes to the pro-apoptotic effects of bavachin, as it was associated with decreased expression of STAT3 target genes like Bcl-2, Bcl-xL, XIAP, and survivin. nih.govnih.gov By targeting the STAT3 pathway, bavachin can disrupt a key signaling node that is critical for the survival and proliferation of various cancer cells. nih.govnih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathways, which include ERK, JNK, and p38, are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. The effect of bavachin on this pathway appears to be context-dependent. In laryngopharyngeal cancer, bavachin was shown to upregulate the phosphorylation of p38 and JNK, suggesting activation of these stress-related kinase pathways which can lead to apoptosis. nih.gov

In colorectal cancer cells, bavachin treatment also led to the activation of the MAPK signaling pathway, evidenced by increased phosphorylation of p38, JNK, and ERK. cjnmcpu.comnih.gov This activation was linked to the upregulation of Gadd45a, a protein involved in DNA damage response and apoptosis. cjnmcpu.comnih.gov Inhibition of the p38, JNK, or ERK pathways weakened the bavachin-induced upregulation of Gadd45a, confirming the role of MAPK signaling in mediating bavachin's pro-apoptotic effects in this cancer type. cjnmcpu.comnih.gov

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Pathway Regulation

Bavachin has been identified as a modulator of the Nrf2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress. In studies involving hepatocellular carcinoma (HCC) cells, Bavachin was found to exert anti-cancer effects by activating this pathway. ijcce.ac.ir This activation is a key component of its ability to induce ferroptosis, a form of iron-dependent regulated cell death. The modulation of the Nrf2/HO-1 pathway by Bavachin leads to an increase in lipid peroxidation, a hallmark of ferroptosis, ultimately inhibiting the malignant progression of HCC cells. ijcce.ac.ir

The mechanism involves Bavachin stimulating the nuclear translocation of Nrf2, which in turn upregulates the expression of its target gene, Heme Oxygenase-1 (HO-1). This pathway is instrumental in promoting the release of reactive oxygen species (ROS) and enhancing lipid peroxidation, contributing to the compound's anti-tumor activity. ijcce.ac.ir

Wnt Signaling Pathway Activation by Bavachin

Preclinical research indicates that Bavachin interacts with the Wnt/β-catenin signaling pathway, a cascade crucial for cell proliferation and differentiation. However, contrary to activation, studies suggest a detrimental targeting of this pathway by Bavachin, particularly in the context of hepatotoxicity. One study demonstrated that Bavachin induces liver injury and apoptosis by targeting the Wnt/β-catenin/DRP1 signaling pathway, which leads to mitochondrial dysfunction. This suggests an inhibitory or disruptive role rather than a direct activation of the pathway's conventional functions.

cAMP/PKA/CREB Signaling Pathway Mediation

The role of Bavachin in the mediation of the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA)/cAMP response element-binding protein (CREB) signaling pathway has not been extensively documented in available preclinical studies. This pathway is a fundamental cascade that regulates a multitude of cellular processes, including metabolism, gene transcription, and cell proliferation. While the cAMP/PKA/CREB pathway is a known target for various natural compounds, specific research detailing the direct effects of Bavachin on its components and downstream targets is limited in the current scientific literature.

Ferroptosis Induction Mechanisms by Bavachin

Bavachin has been shown to be a potent inducer of ferroptosis in various cancer cell lines, including osteosarcoma and laryngopharyngeal cancer. ajuronline.org Its mechanism of action is multifaceted and involves the modulation of several key regulatory proteins and pathways.

In osteosarcoma cells, Bavachin triggers ferroptosis by regulating the STAT3/P53/SLC7A11 axis. It inactivates STAT3, leading to an upregulation of p53, which in turn suppresses the expression of SLC7A11, a cystine/glutamate antiporter crucial for the synthesis of the antioxidant glutathione (GSH). This disruption of the cellular antioxidant system leads to an accumulation of lipid-based reactive oxygen species (ROS) and subsequent ferroptotic cell death.

Further mechanistic studies reveal that Bavachin treatment results in:

Increased Intracellular Iron: An elevation in the levels of ferrous iron.

ROS Accumulation: A significant increase in intracellular ROS.

Lipid Peroxidation: Enhanced levels of malondialdehyde (MDA), a product of lipid peroxidation.

GSH Depletion: A reduction in the levels of glutathione.

GPX4 Downregulation: Suppression of glutathione peroxidase 4 (GPX4), a key enzyme that protects against lipid peroxidation. ajuronline.org

In hepatocellular carcinoma, this ferroptosis induction is mediated by the activation of the Nrf2/HO-1 pathway, which enhances lipid peroxidation. ijcce.ac.ir

| Biomarker | Effect of Bavachin Treatment | Cancer Cell Line |

|---|---|---|

| Intracellular Ferrous Iron | Increase | Osteosarcoma |

| Reactive Oxygen Species (ROS) | Increase | Osteosarcoma, Laryngopharyngeal Cancer |

| Malondialdehyde (MDA) | Increase | Hepatocellular Carcinoma |

| Glutathione (GSH) | Decrease | Osteosarcoma, Laryngopharyngeal Cancer |

| Glutathione Peroxidase 4 (GPX4) | Decrease | Laryngopharyngeal Cancer |

| SLC7A11 | Decrease | Osteosarcoma |

Molecular Target Identification and Validation in Bavachin Research

To better understand the pharmacological actions of Bavachin, researchers have worked to identify and validate its specific molecular targets. These investigations utilize both computational (in silico) modeling and experimental (in vitro) assays to pinpoint proteins with which Bavachin directly interacts to exert its biological effects.

In silico studies have identified human ornithine decarboxylase (ODC) as a high-confidence potential target of Bavachin. ajuronline.org ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. Its expression and activity are often elevated in cancer cells, making it an attractive target for anti-cancer therapies. ajuronline.org

Computational docking models predict that Bavachin can bind to ODC, suggesting a mechanism whereby it may inhibit the enzyme's activity. ajuronline.org This inhibition is hypothesized to reduce the intracellular concentration of polyamines, thereby suppressing the growth of cancer cells, such as those in glioblastoma. ajuronline.org

| Predicted Target | Methodology | Predicted Outcome | Relevance |

|---|---|---|---|

| Ornithine Decarboxylase (ODC) | CB-Dock2, ChimeraX | Inhibition of ODC activity | Suppression of polyamine synthesis and cell growth |

In vitro enzymatic assays have demonstrated that Bavachin is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in the development of several cancers, including non-small cell lung cancer. ijcce.ac.irijcce.ac.ir Aberrant ALK activity, often due to genetic rearrangements, drives tumor growth and survival.

A study investigating natural compounds as potential ALK inhibitors identified Bavachin as one of the most effective agents. ijcce.ac.irijcce.ac.ir The research established a specific inhibitory concentration for Bavachin against ALK, validating it as a direct molecular target.

| Molecular Target | Assay Type | IC50 Value (μM) |

|---|---|---|

| Anaplastic Lymphoma Kinase (ALK) | Enzymatic Assay | 0.018 ± 0.007 |

Estrogen Receptor (ERα, ERβ) Binding and Activation

Bavachin has been identified as a phytoestrogen that exhibits binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). nih.govkorea.ac.kr Preclinical studies demonstrate that bavachin acts as a weak agonist for these receptors. nih.govnih.govmdpi.com

A competitive binding assay revealed that bavachin displaces [3H] E2 from both human ERα (hERα) and human ERβ (hERβ) in a dose-dependent manner. nih.govkorea.ac.kr The half-maximal inhibitory concentration (IC50) values indicated a slightly stronger binding preference for ERβ over ERα. nih.govkorea.ac.kr In terms of receptor activation, bavachin was shown to stimulate transcription through both ERα and ERβ in reporter gene assays, with half-maximal effective concentration (EC50) values in the nanomolar range. nih.govnih.govmdpi.com Consistent with its binding preference, bavachin displayed an approximately two-fold greater preference for activating ERβ over ERα. nih.govkorea.ac.kr

Further studies in MCF-7 breast cancer cells, which endogenously express ERα, showed that bavachin could increase the mRNA levels of estrogen-responsive genes, such as pS2 and the progesterone receptor (PR). nih.govnih.gov

Table 1: Estrogen Receptor Binding and Activation Data for Bavachin

| Receptor | Assay Type | Value |

|---|---|---|

| Human ERα | Competitive Binding Assay (IC50) | 6.57 x 10⁻⁵ M |

| Human ERβ | Competitive Binding Assay (IC50) | 3.8 x 10⁻⁵ M |

| ERα | Reporter Gene Assay (EC50) | 320 nM |

| ERβ | Reporter Gene Assay (EC50) | 680 nM |

Interactions with Receptor Tyrosine Kinases (e.g., EGFR, c-Met, VEGFR2, c-Src, IGF1R, JAK2)

Direct preclinical evidence detailing the interactions of bavachin with several key receptor tyrosine kinases (RTKs)—including Epidermal Growth Factor Receptor (EGFR), c-Met, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), c-Src, Insulin-like Growth Factor 1 Receptor (IGF1R), and Janus Kinase 2 (JAK2)—is currently limited.

However, some studies have shown that bavachin can modulate downstream signaling pathways that are commonly regulated by these RTKs. For instance, bavachin has been observed to suppress the phosphorylation level of the Signal Transducer and Activator of Transcription 3 (STAT3) and upregulate the mitogen-activated protein kinase (MAPK) pathway in laryngopharyngeal cancer cells. nih.gov The STAT3 and MAPK pathways are critical downstream effectors of numerous RTKs. While this suggests an indirect influence on RTK signaling, further research is required to determine if bavachin directly binds to and inhibits the activity of specific receptor tyrosine kinases like EGFR, c-Met, VEGFR2, c-Src, IGF1R, or JAK2.

Other Predicted Molecular Targets of Bavachin (e.g., Cytochrome c oxidase (COX), Nucleotide-binding domain, leucine-rich-containing family, pyrin domain-containing-3 (NLRP3))

Beyond its effects on estrogen receptors, preclinical studies have identified other molecular targets for bavachin, most notably the Nucleotide-binding domain, leucine-rich-containing family, pyrin domain-containing-3 (NLRP3) inflammasome.

Bavachin has been shown to inhibit the activation of the NLRP3 inflammasome in macrophages. nih.govnih.gov This inhibition leads to a reduction in the secretion of the pro-inflammatory cytokine interleukin-1β (IL-1β). nih.gov Mechanistic studies indicate that bavachin suppresses NLRP3 inflammasome activation by decreasing caspase-1 activation and repressing the expression of mature IL-1β. nih.govnih.govnih.gov It has also been observed to inhibit the formation of the inflammasome complex itself. nih.govnih.gov

In silico analyses and other preclinical models have also predicted Cytochrome c oxidase (COX) as a potential target of bavachin, suggesting a role in mitochondrial function and energy metabolism. nih.gov

Combination Therapeutic Modalities of Bavachin in Preclinical Cancer Models

The potential of bavachin to enhance the efficacy of conventional chemotherapy has been explored in several preclinical cancer models. Research has demonstrated synergistic anti-cancer effects when bavachin is combined with paclitaxel.

In studies using human placental choriocarcinoma cell lines (JEG3 and JAR), the combination of bavachin and paclitaxel resulted in a synergistic cytotoxic effect. nih.govkorea.ac.kr This suggests that bavachin may enhance the sensitivity of these cancer cells to paclitaxel.

Similar synergistic activity was observed in ovarian cancer cells (ES2 and OV90). nih.gov Combination treatment with bavachin and paclitaxel enhanced the cytotoxic effects of paclitaxel in these cell lines. nih.gov The proposed mechanisms for this synergy involve bavachin's ability to disrupt mitochondrial function and induce endoplasmic reticulum stress, thereby augmenting the anti-cancer action of paclitaxel. nih.gov These findings indicate that bavachin could serve as a promising agent for combination therapy to improve outcomes and potentially overcome resistance to conventional chemotherapeutic drugs in certain cancers.

Anti-inflammatory and Immunomodulatory Effects of Bavachin

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

A significant component of bavachin's anti-inflammatory and immunomodulatory activity is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. upenn.edu The NF-κB pathway is a central regulator of inflammation, and its dysregulation is implicated in numerous inflammatory diseases.

Preclinical studies have demonstrated that bavachin can potently suppress NF-κB activation induced by pro-inflammatory stimuli such as interleukin-1 beta (IL-1β) and lipopolysaccharide (LPS). nih.govnih.govupenn.edu The mechanism of inhibition involves preventing the degradation of the inhibitor of kappa B alpha (IκBα). upenn.edu By stabilizing IκBα, bavachin effectively blocks the nuclear translocation of the active NF-κB subunits, p65 and p50. upenn.edunih.gov This sequestration of NF-κB in the cytoplasm prevents it from binding to DNA and transcribing pro-inflammatory genes.

This inhibitory effect on the NF-κB pathway has been observed in various cell types, including chondrocytes and macrophages. nih.govnih.govupenn.edu By targeting the IκB kinase (IKK)-IκBα-NF-κB signaling cascade, bavachin reduces the production of downstream inflammatory mediators, thereby exerting its anti-inflammatory effects. upenn.edu

Regulation of the A20 Ubiquitin-Editing Complex in Neuroinflammation

Neuroinflammation is a critical factor in the progression of central nervous system disorders. Research has identified Bavachin as a potent modulator of neuroinflammatory processes, primarily through its influence on the A20 ubiquitin-editing complex. nih.gov The A20 protein, also known as tumor necrosis factor alpha-induced protein 3 (TNFAIP3), is a key negative regulator of the nuclear factor-kappa B (NF-κB) signaling pathway, which is a central inflammatory pathway. nih.govmdpi.comiastate.edu

Studies in microglial cells have demonstrated that Bavachin can significantly upregulate the expression of A20. nih.gov This upregulation is crucial for its anti-neuroinflammatory effects. The mechanism involves enhancing the interaction within the A20 ubiquitin-editing enzyme complex, which includes A20, Tax1-binding protein 1 (TAX1BP1), and the E3 ubiquitin ligase Itch. nih.gov By promoting the assembly and function of this complex, Bavachin leads to the subsequent downregulation of K63-linked ubiquitination of TNF receptor-associated factor 6 (TRAF6). nih.govmdpi.com This deubiquitination of TRAF6 effectively inhibits the downstream NF-κB signaling pathway, thereby reducing the inflammatory response in the central nervous system. nih.gov The critical role of A20 in this process was confirmed in experiments where silencing the A20 gene (siRNA-A20 knockdown) attenuated the anti-inflammatory effects of Bavachin. nih.gov

These findings highlight that Bavachin exerts its anti-neuroinflammatory effects by targeting and positively regulating the A20 ubiquitin-editing complex, thus inhibiting NF-κB-mediated inflammation. nih.gov

Table 1: Effect of Bavachin on the A20 Ubiquitin-Editing Complex and NF-κB Signaling

| Molecular Target | Effect of Bavachin | Consequence |

|---|---|---|

| A20 (TNFAIP3) Expression | Upregulation | Enhanced negative regulation of NF-κB |

| A20 Complex Interaction | Increased interaction between A20, TAX1BP1, and Itch | Enhanced ubiquitin-editing activity |

| TRAF6 Ubiquitination | Downregulation of K63-linked ubiquitination | Inhibition of NF-κB pathway activation |

STAT6 and GATA-3 Expression Modulation in Inflammatory Responses

Bavachin has also been shown to modulate inflammatory responses by targeting key transcription factors involved in immune cell differentiation, specifically Signal Transducer and Activator of Transcription 6 (STAT6) and GATA-binding protein 3 (GATA-3). These factors are pivotal in the development of T helper 2 (Th2) cell-mediated inflammatory conditions, such as allergic asthma.

Research has demonstrated that Bavachin can inhibit the expression of Interleukin-4 (IL-4), a key cytokine in Th2 responses. researchgate.net The underlying mechanism for this inhibition is the downregulation of STAT6 phosphorylation and the subsequent reduction in GATA-3 expression. researchgate.net The IL-4/STAT6 signaling pathway is a critical axis for Th2 differentiation, and GATA-3 is the master regulator of this process. researchgate.netnih.gov By interfering with STAT6 activation, Bavachin effectively blocks the downstream cascade that leads to GATA-3 expression and Th2 cytokine production. researchgate.net

In an animal model of asthma, treatment with Bavachin was found to ameliorate airway inflammation, which was associated with its ability to decrease IL-4 levels by modulating STAT6 phosphorylation and GATA-3 expression. researchgate.net This suggests that Bavachin has potential as a tool for controlling diseases where IL-4 and STAT6-dependent responses play a significant role. researchgate.net

Table 2: Modulation of STAT6 and GATA-3 by Bavachin

| Target Molecule | Effect of Bavachin | Cellular Outcome |

|---|---|---|

| STAT6 | Downregulation of phosphorylation | Inhibition of STAT6 activation |

| GATA-3 | Downregulation of expression | Suppression of Th2 cell differentiation |

Impact of Bavachin on Pro-inflammatory Mediator Production (NO, PGE2)

The anti-inflammatory properties of Bavachin extend to the inhibition of key pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2). Overproduction of these molecules by enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is a hallmark of many inflammatory conditions.

While direct studies on Bavachin's effect on NO and PGE2 are part of a broader investigation into flavonoids, research on related compounds from Psoralea corylifolia and other flavonoids provides strong evidence for this mechanism. For instance, prenylflavones isolated from Psoralea corylifolia have been shown to inhibit nitric oxide synthase expression in activated microglial cells. Flavonoids as a class are recognized for their ability to control the production of nitric oxide in murine macrophages, thereby modulating immune and inflammatory reactions. waocp.org This inhibition is often achieved by targeting the signaling pathways, such as NF-κB, that control the expression of iNOS and COX-2. A related compound, Isobavachin, has been shown to markedly reduce the overproduction of inflammatory mediators like NO.

PGE2 is a principal mediator of inflammation, and its synthesis is a target for anti-inflammatory drugs. nih.gov The anti-inflammatory effects of many natural compounds are attributed to their ability to suppress PGE2 levels. nih.govmdpi.com Given that Bavachin effectively inhibits the NF-κB pathway, which is a critical regulator of COX-2 expression, it is highly probable that its anti-inflammatory action includes the suppression of PGE2 production.

Chondroprotective Mechanisms of Bavachin

Bavachin has demonstrated significant potential as a chondroprotective agent, offering mechanisms to protect cartilage from inflammation-mediated damage, a key feature of osteoarthritis. The pro-inflammatory cytokine interleukin-1 beta (IL-1β) is a major contributor to the pathogenesis of this disease.

In vitro studies using human chondrocytes have shown that Bavachin can potently counteract the effects of IL-1β. waocp.org Its primary mechanism in this context is the inhibition of the IκB kinase-IκBα-NF-κB signaling pathway. waocp.org Specifically, Bavachin was found to decrease IL-1β-induced NF-κB DNA-binding activity. It achieves this by inhibiting the degradation of IκBα, the natural inhibitor of NF-κB, and decreasing the activity of IκB kinase (IKK), the enzyme responsible for IκBα degradation. waocp.org This action prevents the nuclear translocation of the NF-κB subunits p65 and p50. waocp.org

Furthermore, by suppressing the NF-κB pathway, Bavachin inhibits the production of chemokines induced by IL-1β. This, in turn, leads to a reduction in the migration of monocytic cells, which are involved in the inflammatory cascade within the joint. waocp.org These findings suggest that Bavachin has the potential to protect cartilage by targeting the central inflammatory pathway activated in osteoarthritis. waocp.org

Antioxidant Activity and Oxidative Stress Modulation by Bavachin

Beyond its anti-inflammatory roles, Bavachin is a potent modulator of oxidative stress. It can influence the balance of reactive oxygen species and protect against oxidative damage through various mechanisms, including the induction of a specific type of cell death known as ferroptosis in cancer cells.

Reactive Oxygen Species (ROS) Dynamics and Bavachin Intervention

Reactive oxygen species (ROS) are natural byproducts of metabolism that, in excess, can cause significant cellular damage. nih.gov Bavachin has been shown to significantly influence ROS dynamics. In the context of cancer therapy research, Bavachin has been identified as an inducer of ROS accumulation.

Studies in osteosarcoma and hepatocellular carcinoma cells have shown that Bavachin treatment leads to a remarkable upregulation of ROS levels. This increase in ROS is a critical component of its anti-tumor effects, as it triggers lipid peroxidation and subsequently induces ferroptosis, an iron-dependent form of regulated cell death. The generation of ROS is a key initiating event in the ferroptotic pathway.

Lipid Peroxidation and Glutathione Metabolism Regulation

Bavachin's ability to induce oxidative stress is tightly linked to its effects on lipid peroxidation and the glutathione (GSH) system. Glutathione is a major intracellular antioxidant that protects cells from ROS-induced damage, and its depletion is a key indicator of ferroptosis.

Research has consistently shown that Bavachin treatment leads to a dose-dependent depletion of GSH in cancer cells. This reduction in the cell's primary antioxidant defense leaves it vulnerable to oxidative damage. Concurrently with GSH depletion, Bavachin promotes the accumulation of lipid peroxidation products, such as malondialdehyde (MDA). The accumulation of these lipid peroxides on cell membranes is the ultimate executioner of ferroptotic cell death.

The mechanism involves the downregulation of Glutathione Peroxidase 4 (GPX4), a key enzyme that uses GSH to neutralize lipid peroxides. By inhibiting the GPX4 axis, Bavachin ensures the lethal accumulation of lipid ROS, highlighting its role as a pro-oxidant in specific pathological contexts like cancer.

Table 3: Bavachin's Impact on Oxidative Stress Markers in Cancer Cells

| Marker | Effect of Bavachin | Cellular Consequence |

|---|---|---|

| Reactive Oxygen Species (ROS) | Upregulation / Accumulation | Increased oxidative stress |

| Glutathione (GSH) | Depletion | Reduced antioxidant capacity |

| Malondialdehyde (MDA) | Accumulation | Increased lipid peroxidation |

Table of Compounds Mentioned

| Compound Name | Abbreviation / Other Names |

|---|---|

| Bavachin | |

| Interleukin-4 | IL-4 |

| Interleukin-1 beta | IL-1β |

| Nitric Oxide | NO |

| Prostaglandin E2 | PGE2 |

| Malondialdehyde | MDA |

| Glutathione | GSH |

| Isobavachin | |

| Tumor necrosis factor alpha-induced protein 3 | TNFAIP3, A20 |

| Tax1-binding protein 1 | TAX1BP1 |

| TNF receptor-associated factor 6 | TRAF6 |

| Signal Transducer and Activator of Transcription 6 | STAT6 |

| GATA-binding protein 3 | GATA-3 |

| Glutathione Peroxidase 4 | GPX4 |

| Nuclear factor-kappa B | NF-κB |

| Inhibitor of kappa B alpha | IκBα |

| IκB kinase | IKK |

| Inducible nitric oxide synthase | iNOS |

Nrf2/HO-1 Pathway Involvement in Redox Homeostasis

Bavachin has been shown to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, a critical mechanism in maintaining cellular redox homeostasis. nih.gov In preclinical studies involving hepatocellular carcinoma (HCC) cells, bavachin demonstrated the ability to influence this pathway, leading to an increase in lipid peroxidation. nih.gov

Research on Huh-7 and HepG2 HCC cell lines indicated that bavachin treatment resulted in elevated levels of reactive oxygen species (ROS), lipid peroxidation (LPO), and malondialdehyde (MDA). nih.gov Concurrently, a decrease in the levels of superoxide dismutase (SOD) and glutathione (GSH), key antioxidant molecules, was observed. nih.gov These effects were linked to bavachin's activation of the Nrf2/HO-1 pathway, which in this context, contributed to the induction of ferroptosis, a form of iron-dependent programmed cell death. nih.gov

The study found that bavachin's anti-cancer effects were mediated through this pathway, as it promoted ROS release and enhanced lipid peroxidation. nih.gov While this research was conducted in a cancer model, it highlights the significant role of bavachin in modulating the Nrf2/HO-1 pathway and its subsequent impact on cellular redox balance. nih.gov The Nrf2 pathway is a master regulator of the antioxidant response, and its activation typically leads to the transcription of numerous cytoprotective genes, including HO-1, to protect cells from oxidative stress. mdpi.com

Table 1: Effect of Bavachin on Markers of Oxidative Stress in Hepatocellular Carcinoma Cells

| Marker | Effect of Bavachin Treatment | Reference |

| Reactive Oxygen Species (ROS) | Increased | nih.gov |

| Lipid Peroxidation (LPO) | Increased | nih.gov |

| Malondialdehyde (MDA) | Increased | nih.gov |

| Superoxide Dismutase (SOD) | Decreased | nih.gov |

| Glutathione (GSH) | Decreased | nih.gov |

This data is derived from a study on hepatocellular carcinoma cells and illustrates Bavachin's capacity to modulate redox-related markers through the Nrf2/HO-1 pathway.

Antimicrobial and Antiviral Activity of Bavachin

Bavachin has demonstrated significant antimicrobial and antiviral properties in various preclinical investigations. Its activity against Gram-positive bacteria and certain viruses has been a subject of particular interest.

Bavachin exhibits notable antibacterial activity, particularly against the Gram-positive bacterium Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.gov Studies have shown that bavachin's antibacterial action is not primarily bactericidal at sub-inhibitory concentrations but rather targets the expression of key virulence factors. nih.govmdpi.com

Emerging research has highlighted the potential of bavachin to act as a synergistic agent, enhancing the efficacy of conventional antibiotics. One study demonstrated that bavachin in combination with colistin (B93849), an antibiotic primarily used against Gram-negative bacteria, showed a potent synergistic effect against colistin-resistant Gram-negative bacteria. mdpi.com This combination was found to increase the permeability of the bacterial membrane, suggesting that bavachin can disrupt the bacterial cell envelope, thereby facilitating the entry and action of other antimicrobial agents. mdpi.com While this particular study focused on Gram-negative bacteria, it opens avenues for exploring similar synergistic effects against resistant Gram-positive strains.

A key mechanism of bavachin's antibacterial activity against S. aureus is its ability to suppress the expression of alpha-hemolysin (B1172582) (Hla), a potent cytotoxin that plays a crucial role in the pathogenesis of S. aureus infections. nih.govmdpi.com Bavachin has been shown to inhibit the hemolytic activity of Hla in a dose-dependent manner. nih.gov This inhibition occurs at both the transcriptional and translational levels, leading to a significant reduction in Hla production. nih.govmdpi.com

Further investigations have revealed that bavachin's action is specific to the virulence factor expression, as it does not affect the growth of S. aureus at concentrations where it effectively inhibits Hla. nih.gov This anti-virulence approach is a promising strategy to combat bacterial infections while potentially minimizing the development of antibiotic resistance.

Table 2: Effect of Bavachin on Staphylococcus aureus Alpha-Hemolysin

| Parameter | Effect of Bavachin Treatment | Reference |

| Hemolytic Activity of Hla | Inhibited | nih.gov |

| Hla Expression (Transcriptional) | Suppressed | nih.govmdpi.com |

| Hla Expression (Translational) | Suppressed | nih.govmdpi.com |

| S. aureus Growth (at effective concentrations) | No significant effect | nih.gov |

Bavachin has also been identified as having antiviral properties. In vitro studies have demonstrated its efficacy against rotavirus, a common cause of severe diarrhea in infants and young children. nih.gov The primary antiviral mechanism of bavachin against rotavirus involves the inhibition of viral replication. nih.gov

Specifically, bavachin has been shown to significantly reduce the levels of viral RNA in infected cells in a dose-dependent manner. nih.gov This suppression of viral RNA synthesis occurs in both the early and late stages of the viral replication cycle. nih.gov Furthermore, bavachin has been observed to inhibit the synthesis of viral proteins, as evidenced by the reduced expression of the rotavirus protein VP6 in treated cells. nih.gov These findings suggest that bavachin interferes with fundamental processes of viral propagation within the host cell.

Table 3: Antiviral Activity of Bavachin against Rotavirus

| Parameter | Effect of Bavachin Treatment | Reference |

| Viral RNA Levels | Reduced | nih.gov |

| Viral Protein Synthesis (VP6) | Suppressed | nih.gov |

| Viral Replication | Inhibited | nih.gov |

Metabolic and Endocrine System Regulation by Bavachin

Preclinical studies have indicated that bavachin plays a role in regulating various aspects of metabolism and can interact with the endocrine system.

Research has shown that bavachin can improve insulin-dependent glucose uptake in adipocytes and myoblasts. nih.gov This effect is mediated through the activation of the Akt and 5'AMP-activated protein kinase (AMPK) pathways, which leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane. nih.gov By enhancing insulin (B600854) signaling, bavachin may have potential applications in the context of insulin resistance. nih.gov

In addition to its effects on glucose metabolism, bavachin has been found to influence lipid metabolism. Studies in mouse models of diet-induced obesity and hepatic steatosis have shown that bavachin administration can attenuate weight gain, reduce liver weight, and lower blood glucose and triglyceride levels. researchgate.net The proposed mechanism involves the repression of genes related to fatty acid synthesis in the liver. researchgate.net

Bavachin has also been identified as a phytoestrogen, meaning it can bind to and activate estrogen receptors (ERs). frontiersin.org This interaction with the endocrine system suggests that bavachin may have estrogenic or anti-estrogenic effects, which could influence a variety of physiological processes regulated by estrogen. frontiersin.org

Table 4: Effects of Bavachin on Metabolic and Endocrine Parameters

| Parameter | Effect of Bavachin | Mechanism/Pathway | Reference |

| Glucose Uptake | Increased | Activation of Akt and AMPK, GLUT4 translocation | nih.gov |

| Body Weight | Attenuated (in obese mice) | Repression of lipogenesis genes | researchgate.net |

| Liver Triglycerides | Reduced (in obese mice) | Repression of lipogenesis genes | researchgate.net |

| Estrogen Receptors | Activation | Phytoestrogenic activity | frontiersin.org |

Modulation of Glucose Homeostasis

Bavachin has demonstrated a significant capacity to modulate glucose homeostasis through various mechanisms, primarily centered on enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues. These effects are attributed to its ability to interact with key signaling pathways that govern glucose metabolism.

Insulin Signaling Pathway Activation

Preclinical studies have revealed that bavachin can potentiate the insulin signaling cascade. In differentiated 3T3-L1 adipocytes, bavachin treatment has been shown to increase the phosphorylation of Akt, a critical downstream effector of the insulin receptor. scienceopen.comresearchgate.net This activation of the Akt pathway is a key step in mediating insulin's metabolic effects, including the translocation of glucose transporters to the cell surface. Research indicates that bavachin enhances insulin-dependent Akt phosphorylation in a dose-dependent manner. scienceopen.com Furthermore, bavachin treatment in mouse primary hepatocytes and Huh7 cells markedly elevated the phosphorylation levels of both AKT and GSK-3β, thereby improving insulin signaling activity in these liver cells. nih.govnih.gov

AMP-Activated Protein Kinase (AMPK) Pathway Engagement

Bavachin has been identified as an activator of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. scienceopen.comnih.gov Activation of AMPK is known to stimulate glucose uptake and fatty acid oxidation, while inhibiting anabolic processes, thereby helping to restore cellular energy balance. bohrium.commdpi.com In 3T3-L1 adipocytes, bavachin was found to activate the AMPK pathway, contributing to its effects on glucose uptake. scienceopen.comnih.gov The engagement of the AMPK pathway by bavachin represents a crucial mechanism through which it exerts its beneficial effects on glucose metabolism, independent of insulin signaling. scienceopen.com

Glucose Transporter 4 (GLUT4) Translocation Enhancement

A primary outcome of both insulin signaling and AMPK activation is the translocation of Glucose Transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, a process essential for glucose uptake into muscle and adipose tissues. frontiersin.orgmdpi.com Studies have demonstrated that bavachin enhances glucose uptake by promoting GLUT4 translocation. scienceopen.comnih.gov In differentiated adipocytes, bavachin treatment, in the presence or absence of insulin, was shown to increase the amount of GLUT4 at the plasma membrane. scienceopen.com This effect is a direct consequence of the activation of the Akt and AMPK pathways, leading to improved glucose disposal from the circulation. scienceopen.com

Regulation of Lipid Metabolism and Adipogenesis

In addition to its effects on glucose homeostasis, bavachin has been shown to play a significant role in the regulation of lipid metabolism and the process of adipogenesis.

PPARγ Activation and Adipocyte Differentiation

Bavachin has been identified as an activator of peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of adipogenesis. nih.govelsevierpure.commdpi.com In 3T3-L1 preadipocytes, bavachin was found to increase PPARγ transcriptional activity, leading to the differentiation of these cells into mature adipocytes. mdpi.comscienceopen.com This was accompanied by an increase in the expression of PPARγ and another key adipogenic transcription factor, CCAAT/enhancer-binding protein α (C/EBPα). elsevierpure.commdpi.com Furthermore, bavachin treatment led to an increase in the expression and secretion of adiponectin, an adipokine known to improve insulin sensitivity. elsevierpure.com

| Experimental Model | Key Findings | Reference |

| 3T3-L1 Preadipocytes | Bavachin increased PPARγ transcriptional activity. | mdpi.comscienceopen.com |

| 3T3-L1 Preadipocytes | Bavachin increased the expression of PPARγ and C/EBPα. | elsevierpure.commdpi.com |

| 3T3-L1 Adipocytes | Bavachin increased the expression and secretion of adiponectin. | elsevierpure.com |

Attenuation of Hepatic Steatosis

Recent preclinical evidence has highlighted the potential of bavachin in mitigating hepatic steatosis, or fatty liver. In a study utilizing high-fat diet (HFD)-induced obese mice, administration of bavachin was found to effectively attenuate increases in liver weight and both liver and serum triglyceride content. nih.govnih.gov In vitro experiments using mouse primary hepatocytes and Huh7 cells showed that bavachin treatment significantly suppressed the increase in the expression of genes related to fatty acid synthesis and reduced the number and size of lipid droplets induced by high glucose and high insulin. nih.govnih.gov The mechanism underlying this effect involves the repression of de novo lipogenesis in the liver. nih.govnih.gov Specifically, bavachin was shown to repress the expression of lipogenic genes such as sterol regulatory element-binding protein-1c (SREBP-1c) and PPARγ in the liver of obese mice. nih.gov

| In Vivo/In Vitro | Model | Key Findings | Reference |

| In Vivo | High-fat diet-induced obese mice | Attenuated increases in liver weight, and liver and serum triglyceride content. | nih.govnih.gov |

| In Vitro | Mouse primary hepatocytes and Huh7 cells | Suppressed the expression of fatty acid synthesis-related genes and reduced lipid droplet accumulation. | nih.govnih.gov |

| In Vivo | High-fat diet-induced obese mice | Repressed the expression of lipogenic genes (SREBP-1c, PPARγ) in the liver. | nih.gov |

Induction of Fat Thermogenesis and Adipose Tissue Browning

Bavachin has been investigated for its role in combating diet-induced obesity, with preclinical studies indicating it functions partly by promoting energy expenditure through fat thermogenesis and the "browning" of white adipose tissue. In high-fat diet (HFD)-induced obese mice, administration of bavachin was found to protect against obesity by inducing thermogenesis in fat tissues. nih.gov This process involves increasing the expression of genes related to thermogenesis, browning, and mitochondrial respiration within both subcutaneous white adipose tissue (subWAT) and brown adipose tissue (BAT). nih.gov

Phytoestrogenic Receptor Agonism by Bavachin (ERα, ERβ)

Bavachin is classified as a phytoestrogen due to its structural similarity to 17β-estradiol and its ability to interact with estrogen receptors (ERs). Preclinical studies have characterized its activity at both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Bavachin demonstrates binding affinity for both receptor subtypes, effectively competing with [3H] E2 for binding to recombinant ERs. nih.govjst.go.jp

In transient transfection systems using CV-1 cells, bavachin was shown to activate both ERα and ERβ. However, it displays a preferential agonistic activity towards ERβ. Reporter gene assays revealed that bavachin has an approximately two-fold preference for ERβ over ERα. nih.govjst.go.jp This selective modulation is a significant characteristic, as ERβ is associated with different physiological outcomes than ERα, including potential tumor-suppressing activities. nih.govjst.go.jp

| Receptor | Assay Type | Result (EC50) | Reference |

|---|---|---|---|

| ERα | Reporter Gene Activation (CV-1 cells) | 680 nM | jst.go.jp |

| ERβ | Reporter Gene Activation (CV-1 cells) | 320 nM | jst.go.jp |

Estrogen-Responsive Gene Regulation

Consistent with its role as a phytoestrogen, bavachin has been shown to modulate the transcription of endogenous estrogen-responsive genes. In ER-positive human breast adenocarcinoma cells (MCF-7), treatment with bavachin leads to an increase in the mRNA levels of well-established estrogen target genes, such as pS2 (TFF1) and the progesterone receptor (PR). nih.govjst.go.jpresearchgate.net This activation confirms that bavachin's binding to estrogen receptors translates into downstream gene regulation, mimicking the action of estradiol, albeit with weaker potency. nih.govjst.go.jp

Furthermore, bavachin can induce the downregulation of ERα protein levels. At sufficient concentrations (10 μM), bavachin was observed to decrease ERα protein levels in MCF-7 cells, an effect comparable to that of 17β-estradiol, which is known to induce ERα degradation through the proteasomal pathway. nih.govjst.go.jp This indicates that bavachin not only activates ER-mediated transcription but also engages with the cellular machinery that regulates the turnover of the receptor itself. nih.govjst.go.jp

Musculoskeletal System Pharmacology of Bavachin

Osteoblast Proliferation and Differentiation Modulation

Bavachin has demonstrated positive effects on bone homeostasis, particularly in promoting the activity of osteoblasts, the cells responsible for bone formation. In preclinical studies using MC3T3-E1 pre-osteoblast cells, bavachin significantly enhanced osteogenic differentiation activities. nih.gov This effect was observed under both normal and high-glucose conditions, suggesting a potential role in managing bone health in metabolic disorders like type 2 diabetes. nih.gov

Compared to the full peroxisome proliferator-activated receptor-gamma (PPARγ) agonist rosiglitazone, which is known to have adverse effects including bone loss, bavachin acted as a selective PPARγ modulator that maintains bone homeostasis. nih.gov In addition to promoting osteoblast differentiation, bavachin has also been found to alleviate the differentiation of osteoclasts, the cells responsible for bone resorption. nih.gov This dual action of promoting bone formation while inhibiting resorption highlights its potential as a modulator of bone metabolism.

Cartilage Protection Mechanisms

Bavachin exhibits significant chondroprotective properties through multiple mechanisms, primarily by exerting anabolic, anti-catabolic, and anti-inflammatory effects on chondrocytes, the sole cells found in healthy cartilage.

Anabolic and Anti-Catabolic Effects: In primary rat chondrocytes, bavachin treatment was shown to have a potent anabolic effect, significantly upregulating the gene induction of major extracellular matrix components, including aggrecan and collagen type II. jst.go.jp This leads to increased proteoglycan accumulation and extracellular matrix formation. Simultaneously, bavachin demonstrates a strong anti-catabolic effect by inhibiting the expression of key cartilage-degrading enzymes such as matrix metalloproteinases (MMP-1, MMP-3, MMP-13) and aggrecanases (ADAMTS-4, ADAMTS-5). jst.go.jp It also increases the levels of tissue inhibitors of metalloproteinases (TIMPs), further preventing the breakdown of the cartilage matrix. jst.go.jp

Anti-inflammatory Mechanisms: A primary driver of cartilage degradation in osteoarthritis is inflammation mediated by pro-inflammatory cytokines like interleukin-1 beta (IL-1β). Bavachin potently counteracts these effects by targeting the IκB kinase (IKK)-IκBα-NF-κB signaling pathway. nih.gov It decreases IL-1β-induced activation of NF-κB by inhibiting the degradation of its inhibitor, IκBα, and reducing IKK activity. nih.gov This action suppresses the production of inflammatory chemokines and mediators such as nitric oxide (NO), NOS2, COX-2, and PGE2, thereby protecting cartilage from inflammation-mediated damage. jst.go.jpnih.gov

| Mechanism | Specific Action | Reference |

|---|---|---|

| Anabolic Effects | Upregulates aggrecan and collagen type II gene expression | jst.go.jp |

| Increases proteoglycan and extracellular matrix accumulation | jst.go.jp | |

| Anti-Catabolic Effects | Inhibits expression of MMP-1, MMP-3, MMP-13, ADAMTS-4, ADAMTS-5 | jst.go.jp |

| Increases levels of TIMPs | jst.go.jp | |

| Anti-Inflammatory Effects | Inhibits the IKK-IκBα-NF-κB signaling pathway | nih.gov |

| Suppresses production of NO, NOS2, COX-2, and PGE2 | jst.go.jp |

Muscle Atrophy Amelioration

Preclinical research has identified bavachin as a potential therapeutic agent for ameliorating muscle atrophy. In studies using dexamethasone-treated and diabetic (db/db) mouse models, bavachin, alongside corylifol A, was shown to enhance muscle strength and increase muscle mass or cross-sectional area. nih.govconsensus.appmdpi.com The underlying mechanisms are multifactorial and involve the mitigation of inflammation, reduction of atrophic factors, and improvement of mitochondrial quality. mdpi.com

Bavachin treatment suppresses the expression of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by downregulating nuclear factor-κB (NF-κB) phosphorylation. nih.govconsensus.app It also decreases the expression of key muscle atrophic factors, including myostatin, atrogin-1, and muscle RING finger-1 (MuRF-1). nih.govconsensus.app Concurrently, it activates the AKT synthetic signaling pathway, which is crucial for protein synthesis. nih.govconsensus.app

Furthermore, bavachin improves mitochondrial function by enhancing mitochondrial biogenesis and dynamics through the AMP-activated protein kinase (AMPK)–peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) signaling pathway. mdpi.com It also upregulates mitophagy factors, which are essential for clearing damaged mitochondria and maintaining mitochondrial quality control. mdpi.com An additional observed effect is the induction of a switch from fast-twitch glycolytic fibers (type 2B) to slow-twitch oxidative fibers (types I and 2A), which are more resistant to fatigue. nih.govconsensus.app

Enhancement of Mitochondrial Quality Control

Bavachin has been identified as a compound that improves mitochondrial quality control, a critical process for cellular health. Research in type 2 diabetic mice has demonstrated that bavachin can enhance muscle strength and mass by improving mitochondrial function. This is achieved through the regulation of several key pathways.

Bavachin activates the AMP-activated protein kinase (AMPK)–peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) signaling pathway. This activation leads to an increase in the expression of mitochondrial biogenesis and dynamic factors. Key factors upregulated include optic atrophy-1 (OPA1), mitofusin-1/2 (MFN1/2), fission, mitochondrial 1 (FIS1), and dynamin 1-like protein (DRP1).

Furthermore, bavachin enhances mitochondrial quality by upregulating factors involved in mitophagy, the process of clearing damaged mitochondria. Studies have shown increased expression levels of p62, Parkin, PTEN-induced kinase-1 (PINK1), and BCL2-interacting protein-3 (BNIP3) following administration of bavachin. This improvement in the mitophagy system helps in reducing the accumulation of damaged mitochondria and subsequently lowers oxidative stress. By improving both mitochondrial biogenesis and mitophagy, bavachin helps maintain a healthy mitochondrial network, which is crucial for cellular function.

Table 1: Effects of Bavachin on Mitochondrial Quality Control Factors

| Category | Factor | Effect of Bavachin |

|---|---|---|

| Mitochondrial Biogenesis/Dynamics | AMP-activated protein kinase (AMPK) | Activation |

| Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) | Upregulation | |

| Optic atrophy-1 (OPA1) | Upregulation | |

| Mitofusin-1/2 (MFN1/2) | Upregulation | |

| Fission, mitochondrial 1 (FIS1) | Upregulation | |

| Dynamin 1-like protein (DRP1) | Upregulation | |

| Mitophagy | p62 | Upregulation |

| Parkin | Upregulation | |

| PTEN-induced kinase-1 (PINK1) | Upregulation | |

| BCL2-interacting protein-3 (BNIP3) | Upregulation |

Neuropharmacological Investigations of Bavachin

Anti-neuroinflammatory Mechanisms of Bavachin

Bavachin has demonstrated potential anti-inflammatory effects that are relevant to neuroinflammation. It has been shown to suppress the expression of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α). This suppression is achieved by downregulating the phosphorylation of nuclear factor-κB (NF-κB), a key signaling pathway involved in inflammatory responses. While not directly focused on neuroinflammation, this mechanism is crucial as NF-κB signaling is also a key pathway in brain endothelial cells that can be activated by lipopolysaccharides (LPS), leading to neuroinflammatory conditions.

Monoamine Oxidase (MAO) Inhibition by Bavachin (hMAO-A, hMAO-B)

Investigations into the effects of bavachin on human monoamine oxidase A (hMAO-A) and human monoamine oxidase B (hMAO-B) have revealed that it has activating, rather than inhibitory, effects on these enzymes. In a study examining constituents from the seeds of Psoralea corylifolia, bavachin was found to activate both hMAO-A and hMAO-B, in contrast to its analogue bavachinin (B190651), which showed selective inhibitory effects on hMAO-B. This finding suggests that bavachin's neuropharmacological profile is not mediated through the inhibition of monoamine oxidase enzymes.

Cholinesterase Inhibition by Bavachin (Acetylcholinesterase, Butyrylcholinesterase)

Bavachin has been evaluated for its potential to inhibit cholinesterase enzymes, which are therapeutic targets in conditions like Alzheimer's disease. Research has shown that bavachin inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibitory activity was quantified with IC50 values, which represent the concentration of a substance needed to inhibit a specific biological process by 50%. For bavachin, the IC50 value against acetylcholinesterase was determined to be 45.92 µM, and against butyrylcholinesterase, it was 31.16 µM.

Table 2: Cholinesterase Inhibition by Bavachin

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 45.92 |

| Butyrylcholinesterase (BChE) | 31.16 |

Cardiovascular System Effects of Bavachin

Vascular Calcification Attenuation

Bavachin has been shown to protect against vascular calcification, a process implicated in cardiovascular disease. In studies using human aortic smooth muscle cells (HASMCs), bavachin dose-dependently reduced intracellular calcium levels. It also decreased the expression of several proteins associated with calcification, including osteopontin (OPN), osteoprotegerin (OPG), Runt-related transcription factor 2 (Runx2), and bone morphogenetic protein 2 (BMP2).

The mechanism behind this protective effect involves the activation of autophagy. Bavachin was found to increase the expression of autophagy markers such as LC3-II and beclin1. This induction of autophagy is dependent on Atg7 and is regulated through the suppression of the mTOR signaling pathway. Furthermore, bavachin's protective effects are also linked to the suppression of β-catenin signaling. The inhibition of autophagy was shown to weaken the anti-calcification effects of bavachin, confirming the importance of this pathway.

Table 3: Effect of Bavachin on Vascular Calcification Markers

| Marker | Effect of Bavachin | Pathway |

|---|---|---|

| Intracellular Calcium | Reduction | - |

| Osteopontin (OPN) | Reduced Expression | Calcification |

| Osteoprotegerin (OPG) | Reduced Expression | Calcification |

| Runt-related transcription factor 2 (Runx2) | Reduced Expression | Calcification |

| Bone morphogenetic protein 2 (BMP2) | Reduced Expression | Calcification |

| LC3-II | Increased Expression | Autophagy |

| Beclin1 | Increased Expression | Autophagy |

| mTOR Signaling | Suppression | Autophagy Regulation |

| β-catenin Signaling | Suppression | Calcification |

mTOR-Dependent Autophagy and β-Catenin Signaling in Vascular Cells

Preclinical research indicates that bavachin offers protective effects in human aortic smooth muscle cells (HASMCs) against vascular calcification, a significant complication in cardiovascular disease. nih.govnih.gov Studies utilizing β-glycerophosphate (β-GP) to induce calcification in these cells have shown that bavachin can mitigate this process by modulating specific cellular pathways. nih.govdoaj.org The compound has been found to protect HASMCs from apoptosis and calcification by activating mTOR-dependent autophagy and suppressing β-catenin signaling. nih.govnih.gov

The mechanism of action involves bavachin's ability to dose-dependently lower intracellular calcium levels and reduce the expression of proteins associated with calcification, such as Osteoprotegerin (OPG), Osteopontin (OPN), Runt-related transcription factor 2 (Runx2), and Bone Morphogenetic Protein 2 (BMP2). nih.govdoaj.org Concurrently, bavachin promotes autophagy, evidenced by increased expression of LC3-II and beclin1, and the formation of intracellular LC3-II puncta. nih.gov This induction of autophagy is dependent on the protein Atg7 and is regulated through the suppression of mTOR signaling. nih.govnih.gov The inhibition of autophagy, through the use of an inhibitor like wortmannin, was shown to weaken bavachin's protective effects against calcification and apoptosis in HASMCs. nih.govdoaj.org

Furthermore, bavachin has been demonstrated to inhibit the Wnt/β-catenin signaling pathway, which is closely linked to vascular calcification. nih.govmdpi.com In β-GP-stimulated cells, bavachin significantly reduced the expression of β-catenin and Wnt3a, as well as the elevated levels of Runx2, OPG, OPN, and BMP2. nih.gov This suggests that bavachin's ability to reduce the calcification of HASMCs is mediated, in part, through the downregulation of Wnt/β-catenin signaling. nih.gov

Table 1: Effect of Bavachin on Key Proteins in β-Glycerophosphate-Treated Vascular Cells

| Protein/Marker | Effect of Bavachin Treatment | Cellular Pathway | Reference |

|---|---|---|---|

| Intracellular Calcium | Decreased | Calcification | nih.gov |

| Runx2 | Decreased | Calcification / β-Catenin Signaling | nih.gov |

| BMP2 | Decreased | Calcification / β-Catenin Signaling | nih.gov |

| OPG | Decreased | Calcification / β-Catenin Signaling | nih.gov |

| OPN | Decreased | Calcification / β-Catenin Signaling | nih.gov |

| LC3-II | Increased | mTOR-Dependent Autophagy | nih.gov |

| Beclin1 | Increased | mTOR-Dependent Autophagy | nih.gov |

| mTOR Signaling | Suppressed | mTOR-Dependent Autophagy | nih.gov |

| Wnt3a | Decreased | β-Catenin Signaling | nih.gov |

| β-catenin | Decreased | β-Catenin Signaling | nih.gov |

Dermatological Research Applications of Bavachin

In the field of dermatology, bavachin has been investigated for its effects on skin pigmentation, specifically its ability to modulate the synthesis of melanin. nih.govnih.gov Research has focused on its interaction with key enzymes and proteins that regulate the melanogenesis process. nih.govnih.gov

Melanin Synthesis Modulation

Studies have demonstrated that bavachin can inhibit melanin synthesis. nih.govnih.gov In research conducted on A375 human melanoma cells, bavachin was shown to significantly inhibit melanin production. nih.govnih.gov One study found that treatment with bavachin reduced melanin synthesis to 55.07% of the control group. nih.gov This inhibitory effect on melanin synthesis suggests its potential as a skin-whitening agent. tandfonline.com Similar inhibitory effects on melanin production were observed in B16 mouse melanoma cells stimulated with α-melanocyte-stimulating hormone (α-MSH). nih.govtandfonline.com The research indicated that bavachin inhibits melanin biosynthesis in a dose-dependent manner without exhibiting significant cytotoxicity. tandfonline.com

Table 2: Inhibitory Effect of Bavachin on Melanin Synthesis

| Cell Line | Treatment | Outcome | Reference |

|---|---|---|---|

| A375 Human Melanoma Cells | Bavachin | Significantly inhibited melanin synthesis (reduced to 55.07% of control). | nih.gov |

| B16 Mouse Melanoma Cells | Bavachin | Inhibited α-MSH-induced melanin production in a dose-dependent manner. | tandfonline.com |

Regulation of Tyrosinase and Related Protein Expression

The mechanism behind bavachin's modulation of melanin synthesis involves the regulation of key melanogenic enzymes. nih.govmdpi.com Melanogenesis is a process catalyzed by tyrosinase (TYR) and tyrosinase-related proteins, specifically TRP-1 and TRP-2. mdpi.comnih.gov

Research on A375 cells revealed that bavachin significantly inhibits tyrosinase activity. nih.govnih.gov This inhibition of enzyme activity is a primary contributor to the observed decrease in melanin production. nih.gov Further investigation at the molecular level showed that bavachin treatment leads to a decrease in the expression of TYR protein. nih.gov

Moreover, bavachin's regulatory action extends to the messenger RNA (mRNA) levels of these melanogenic enzymes. nih.gov Reverse transcription-polymerase chain reaction (RT-PCR) analysis showed that bavachin significantly inhibits the mRNA expression of TYR, TRP-1, and TRP-2. nih.govnih.gov This indicates that bavachin's inhibitory effect occurs at the transcriptional level, down-regulating the genes responsible for producing these key enzymes in the melanin synthesis pathway. nih.govnih.gov The study also noted that these effects may be connected to the estrogen receptor-mitogen-activated protein kinase (ER-MAPK) pathway. nih.gov

Table 3: Effect of Bavachin on Melanogenesis-Related Gene and Protein Expression in A375 Cells

| Target | Level | Effect of Bavachin Treatment | Reference |

|---|---|---|---|

| Tyrosinase (TYR) | Activity | Significantly Inhibited | nih.govnih.gov |

| Tyrosinase (TYR) | Protein Expression | Inhibited | nih.gov |

| Tyrosinase (TYR) | mRNA Expression | Inhibited | nih.govnih.gov |

| Tyrosinase-Related Protein-1 (TRP-1) | mRNA Expression | Inhibited | nih.govnih.gov |

| Tyrosinase-Related Protein-2 (TRP-2) | mRNA Expression | Inhibited | nih.govnih.gov |

Structure Activity Relationship Sar Studies of Bavachin and Its Analogs

Identification of Key Structural Moieties Dictating Bavachin's Biological Activity

SAR studies on Bavachin and its analogs have begun to shed light on the structural requirements for its various activities. For instance, investigations into the anti-diabetic potential have suggested that both Bavachin and its analog Bavachinin (B190651) possess a core backbone structure that may be necessary for PPARγ ligand activity. mdpi.com However, the presence of a hydroxyl group at the carbon number 7 position in Bavachin appears to be critical for activating adipogenesis, a process mediated by PPARγ. mdpi.com This indicates the importance of specific functional groups and their positions on the flavonoid scaffold for particular biological outcomes.

In the context of antibacterial activity, studies on flavonoids, including Bavachin and Bavachinin, have highlighted the significance of hydroxylation and methoxylation patterns. For example, methoxylation at the C7 position, as seen in Bavachinin, has been reported to result in stronger antibacterial activity compared to hydroxylation at the same position in Bavachin against certain bacteria like Methicillin-Resistant Staphylococcus aureus (MRSA). researchgate.netmdpi.com Additionally, for chalcone (B49325) derivatives, the presence of a prenyl group on ring A has been linked to enhanced antibacterial activity. mdpi.com

Studies on the inhibition of human monoamine oxidases (MAOs) by Bavachin and Bavachinin have also provided SAR insights. Molecular docking studies suggest that the C7-methoxy group in Bavachinin may play an indirect role in its higher affinity, selectivity, and reversibility as an MAO-B inhibitor compared to Bavachin. researchgate.net

Furthermore, research exploring Bavachin's potential as an Apolipoprotein E4 (ApoE4) structure corrector for Alzheimer's disease has indicated that prenylated flavonoids like Bavachin and Isobavachinol show some binding activity to ApoE3 and ApoE4 proteins. mdpi.comresearchgate.net This suggests that the prenyl group, a characteristic feature of Bavachin, contributes to its interaction with these proteins.

Computational Approaches in SAR Elucidation for Bavachin

Computational methods play a significant role in accelerating SAR studies and providing insights into the molecular interactions of Bavachin and its analogs with biological targets. Molecular docking is a widely used technique to predict the binding modes and affinities of these compounds to target proteins. researchgate.netijcce.ac.ir This approach helps to rationalize the observed differences in activity between structurally related compounds by visualizing their interactions with the active site of enzymes or receptors. researchgate.net

For example, molecular docking analysis has been employed to study the binding of Bavachin and other compounds to mitochondrial respiratory complex III, suggesting their potential role as mitochondrial hepatotoxic metabolites based on their binding affinity. researchgate.netresearchgate.net Molecular docking studies have also been used to examine the activity of Bavachin and Bavachinin against acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. ijcce.ac.ir These studies can provide insights into the atomic-level characteristics of the interactions. ijcce.ac.ir

Beyond docking, other computational approaches contribute to SAR. Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build predictive models that correlate structural descriptors of compounds with their biological activities. nih.govresearchgate.net These models can help identify key molecular features that contribute to activity and guide the design of new analogs with improved properties. Computational methods are also utilized to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are crucial for drug development, although specific ADMET data for Bavachin are excluded from this article as per instructions. nih.govresearchgate.net

Molecular dynamics simulations are another computational tool used to investigate the stability of protein-ligand complexes and provide dynamic insights into the interactions predicted by docking studies. mdpi.comijcce.ac.ir For instance, molecular dynamics simulations were used to assess the stability of Isobavachin binding to the ApoE4 protein, providing further support for its potential as a structure corrector. mdpi.com

Experimental Validation of SAR Hypotheses

Experimental validation is essential to confirm the SAR hypotheses generated through computational approaches and to determine the actual biological activity of Bavachin and its analogs. Various in vitro and in vivo assays are employed for this purpose.

For evaluating PPARγ agonist activity and adipogenesis, experiments such as Oil Red O (ORO) staining are used to assess lipid accumulation in adipocytes. mdpi.com Additionally, quantitative real-time polymerase chain reaction (qPCR) and Western blot are utilized to measure the expression levels of key adipogenic transcription factors like PPARγ and C/EBPα in the presence of Bavachin or its analogs. mdpi.com Reporter gene assays are also employed to directly measure the transcriptional activity of PPARγ. nih.gov

Enzymatic assays are crucial for validating the inhibitory effects of Bavachin and its analogs on enzymes like monoamine oxidases (MAOs) or cholinesterases. researchgate.netijcce.ac.irsemanticscholar.org These assays typically involve measuring the enzyme activity in the presence of varying concentrations of the test compounds to determine IC50 values (the concentration required for 50% inhibition). ijcce.ac.irsemanticscholar.org

Antibacterial activity is experimentally validated using methods like broth microdilution to determine minimum inhibitory concentrations (MIC) against various bacterial strains, including resistant ones like MRSA. researchgate.netmdpi.com

Cell-based assays are widely used to evaluate various biological activities, such as anti-cancer properties, by assessing cell proliferation, viability, and apoptosis in different cancer cell lines. researchgate.netijcce.ac.ir For studying the effects on ApoE4 structure, experimental techniques confirming protein binding and conformational changes are necessary to validate computational predictions. mdpi.comresearchgate.net

Preclinical Pharmacokinetics and Metabolism of Bavachin

In Vitro Metabolic Enzyme Systems Involved in Bavachin Biotransformation (e.g., Cytochrome P450, UDP-glucuronosyltransferases)

In vitro studies using human liver microsomes (HLM) and human intestine microsomes (HIM) have identified the key metabolic pathways for bavachin, including both phase I oxidation and phase II glucuronidation. Five phase I metabolites (M1-M5) and three glucuronides (G1-G3) of bavachin have been identified researchgate.netnih.gov.

Reaction phenotyping and activity correlation analyses have been employed to pinpoint the specific enzymes responsible for bavachin's metabolism. Cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP2C9, have been shown to participate in the phase I metabolism of bavachin researchgate.netnih.govsciencegate.app. The intrinsic clearance (CLint) values for metabolites M4 and G1 by HLM were reported as 127.99 and 1159.07 μl/min per mg, respectively researchgate.netnih.govsciencegate.app.

UDP-glucuronosyltransferases (UGTs) play a significant role in the phase II metabolism of bavachin, leading to the formation of glucuronides. UGT1A1, UGT1A7, UGT1A8, and UGT1A9 have been identified as key UGT isoforms involved in bavachin glucuronidation researchgate.netnih.govsciencegate.app. The intrinsic clearance values for glucuronidation by these UGTs are substantial, with UGT1A9 showing the highest CLint at 783.68 μl/min per mg, followed by UGT1A1 (697.19 μl/min per mg), UGT1A7 (535.78 μl/min per mg), and UGT1A8 (247.72 μl/min per mg) researchgate.netnih.govsciencegate.app.

Bavachin has also demonstrated inhibitory effects against several CYP and UGT isozymes in vitro, with reported Ki values ranging from 0.28 to 2.53 μM researchgate.net. This suggests a potential for drug-drug interactions when bavachin is co-administered with substrates of these enzymes.

Table 1: Intrinsic Clearance (CLint) Values of Bavachin Metabolites by Human Liver Microsomes and Recombinant UGTs

| Metabolite/Reaction | Enzyme Source | CLint (μL/min/mg) | Citation |

| M4 | HLM | 127.99 | researchgate.netnih.govsciencegate.app |

| G1 | HLM | 1159.07 | researchgate.netnih.govsciencegate.app |

| Bavachin Glucuronidation | UGT1A1 | 697.19 | researchgate.netnih.govsciencegate.app |

| Bavachin Glucuronidation | UGT1A7 | 535.78 | researchgate.netnih.govsciencegate.app |

| Bavachin Glucuronidation | UGT1A8 | 247.72 | researchgate.netnih.govsciencegate.app |

| Bavachin Glucuronidation | UGT1A9 | 783.68 | researchgate.netnih.govsciencegate.app |

Drug Transporter Interactions and Role of Bavachin Disposition (e.g., MRP4)

Drug transporters play a crucial role in the absorption, distribution, metabolism, and excretion of compounds. Studies have identified that efflux transporters, particularly multidrug resistance-associated protein 4 (MRP4) and breast cancer resistance protein (BCRP), are involved in the disposition of bavachin and its glucuronide metabolites researchgate.netnih.govresearchgate.net. MRP4 has been specifically identified as a main contributor to the efflux of bavachin-O-glucuronide based on chemical inhibition and gene silencing approaches researchgate.netnih.govresearchgate.net. This indicates that transporters are important determinants of bavachin's pharmacokinetic profile, influencing its cellular accumulation and elimination.

Species-Specific Metabolic Profiles of Bavachin

Investigations into the metabolism of bavachin across different species have revealed marked differences researchgate.netnih.govsciencegate.appresearchgate.net. These species-specific variations in metabolic profiles are important considerations for the selection of appropriate animal models in preclinical studies and for extrapolating findings to humans. Rabbits have been suggested as appropriate model animals for predicting bavachin metabolism in humans due to similarities observed in metabolic characteristics researchgate.netnih.govsciencegate.appresearchgate.net.

Tissue Distribution Studies of Bavachin in Animal Models